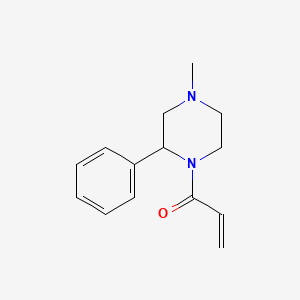

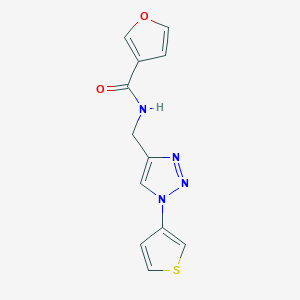

![molecular formula C15H20N2O B2715193 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one CAS No. 2097894-01-2](/img/structure/B2715193.png)

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one” is a complex organic compound. It is related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential and broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Synthesis Analysis

The synthesis of related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported. Its empirical formula is C10H13N and it has a molecular weight of 147.22 .Aplicaciones Científicas De Investigación

Redox-Neutral Amine C-H Functionalization

A novel variant of the Ugi reaction demonstrates the redox-neutral α-amidation with concurrent N-alkylation of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) upon reaction with aromatic aldehydes and isocyanides. This process is promoted by acetic acid, showcasing a method for constructing complex amines through an efficient and innovative approach (Zhengbo Zhu & D. Seidel, 2016).

Improvement in Synthesis Techniques

A novel process has been developed for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis. The method achieves an overall yield of 53% from phenethylamine, marking a significant improvement over previous methods by utilizing a mixture of P2O5/POCl3 as the dehydrating agent, which is more efficient than P2O5 alone (Feng Ta, 2013).

Redox-Annulations and C-H Functionalization

Cyclic amines including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocylization, leading to the synthesis of ring-fused pyrrolines, which can be further oxidized or reduced to form pyrroles or pyrrolidines, respectively. This method demonstrates the versatility of cyclic amines in synthesizing complex heterocyclic compounds through efficient C-H functionalization (Y. Kang et al., 2015).

Novel Multicomponent Reactions

Research into the synthesis of pyrindines and tetrahydroquinolines through a one-pot four-component process reveals an efficient method for creating complex molecules. This process involves a sequence of coupling–isomerization–Stork–enamine alkylation–cyclocondensation, highlighting the utility of these compounds in constructing highly substituted aromatic heterocycles (Nasser A. M. Yehia et al., 2002).

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAWOOJSYWUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)

![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)

![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)